1-(2,4-Difluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
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Overview
Description
1-(2,4-Difluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group, a pyrrolidine ring, and a carboxylic acid ester
Preparation Methods
The synthesis of 1-(2,4-Difluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester typically involves several steps, starting with the preparation of the difluorophenyl precursor. One common synthetic route includes the following steps:
Formation of the Difluorophenyl Precursor: The difluorophenyl group can be introduced through a halogenation reaction, where a phenyl ring is treated with fluorinating agents under controlled conditions.
Cyclization to Form the Pyrrolidine Ring: The difluorophenyl precursor undergoes cyclization with appropriate reagents to form the pyrrolidine ring. This step often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired ring structure.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester. This reaction is typically carried out under acidic or basic conditions to facilitate the esterification process.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,4-Difluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Difluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the pyrrolidine ring play crucial roles in its binding to target proteins and enzymes, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
1-(2,4-Difluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester can be compared with other similar compounds, such as:
1-(2,4-Difluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
1-(2,4-Difluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid: Lacks the ester group, which may affect its solubility and reactivity.
1-(2,4-Difluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid amide: Contains an amide group instead of an ester, which may influence its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3/c1-18-12(17)7-4-11(16)15(6-7)10-3-2-8(13)5-9(10)14/h2-3,5,7H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRZGFLENCMIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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